molecular formula C21H29ClN2O3 B13737480 diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride CAS No. 18638-94-3

diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride

Cat. No.: B13737480
CAS No.: 18638-94-3
M. Wt: 392.9 g/mol
InChI Key: SDICYERAKGLDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride is a complex organic compound with a unique structure that includes a carbazole moiety. Carbazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

The synthesis of diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride can be compared with other carbazole derivatives, such as:

Properties

CAS No.

18638-94-3

Molecular Formula

C21H29ClN2O3

Molecular Weight

392.9 g/mol

IUPAC Name

diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride

InChI

InChI=1S/C21H28N2O3.ClH/c1-4-23(5-2)12-7-13-26-21(25)15-10-11-18-17(14-15)16-8-6-9-19(24)20(16)22(18)3;/h10-11,14H,4-9,12-13H2,1-3H3;1H

InChI Key

SDICYERAKGLDKP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCOC(=O)C1=CC2=C(C=C1)N(C3=C2CCCC3=O)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.